molecular formula C22H23N3O3 B2408263 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 922933-96-8

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2408263
CAS No.: 922933-96-8
M. Wt: 377.444
InChI Key: MFAJDWUSDLBIKS-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridazinone core and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
  • 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide

Uniqueness

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique properties such as enhanced binding affinity to certain targets or improved stability under various conditions. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-5-9-20(28-4)19(11-14)23-21(26)13-25-22(27)10-8-18(24-25)17-7-6-15(2)16(3)12-17/h5-12H,13H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAJDWUSDLBIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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